![molecular formula C20H19N3O3 B2469542 N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide CAS No. 1903885-99-3](/img/structure/B2469542.png)
N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BIP-DMB, and it has been synthesized using different methods.
Applications De Recherche Scientifique
Structural and Co-Crystal Studies
Research on similar compounds to N-([2,3'-bipyridin]-4-ylmethyl)-3,5-dimethoxybenzamide, such as nitrofurantoin and its interactions with various pyridyl bases and 4-aminobenzamide, has led to the discovery and characterization of multiple solvates, co-crystal solvates, and salts. These findings contribute to understanding the structural chemistry of pharmaceuticals and provide insights into the development of new solid forms of active pharmaceutical ingredients (APIs) through co-crystal solvates, which could be an alternative route to prepare anhydrous co-crystals (Vangala, Chow, & Tan, 2013).
Synthesis and Antitumor Activity
Compounds with structural similarities to this compound, such as various pyrido[2,3-d]pyrimidines, have been synthesized and evaluated for their potential antitumor activities. The key intermediates and methods used in these syntheses provide valuable information for developing lipid-soluble inhibitors of mammalian dihydrofolate reductase with significant activity against certain types of cancer (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Fluorescent Sensing and Coordination Polymers
The creation of coordination polymers based on similar structural frameworks for selective sensing of hazardous environmental contaminants demonstrates the potential application of this compound in developing new materials capable of detecting pollutants. This research paves the way for novel dual-functional fluorescent sensors that can simultaneously detect nitrobenzene and dichromate anions, highlighting the compound's relevance in environmental monitoring (Kan & Wen, 2017).
Reductive Chemistry and Cytotoxicity
Explorations into the reductive chemistry of structurally related compounds have shed light on their potential as hypoxia-selective cytotoxins. Understanding the enzymatic reduction processes and the cytotoxicities of reduction products can inform the development of more effective cancer treatments, emphasizing the importance of the chemical structure in therapeutic applications (Palmer, van Zijl, Denny, & Wilson, 1995).
Propriétés
IUPAC Name |
3,5-dimethoxy-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-9-16(10-18(11-17)26-2)20(24)23-12-14-5-7-22-19(8-14)15-4-3-6-21-13-15/h3-11,13H,12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUIEMANSQSIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


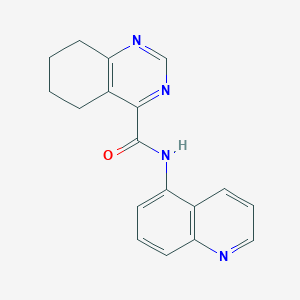
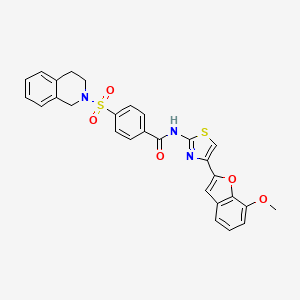
![3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride](/img/structure/B2469465.png)
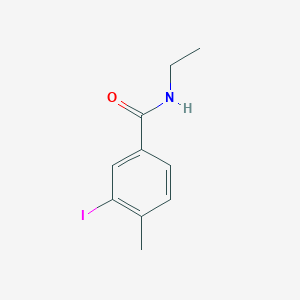
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2469469.png)
![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2469470.png)
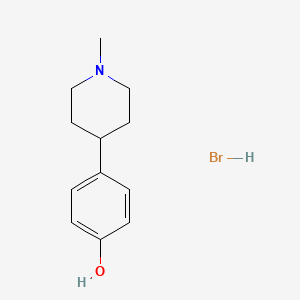
![N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2469476.png)
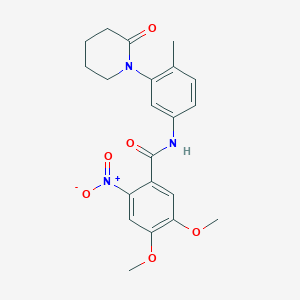
![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)
![2-Tert-butyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2469479.png)
![N-[1-(2-Methoxyphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2469481.png)
![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2469482.png)